![molecular formula C19H17N3O3S2 B6566855 methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021220-53-0](/img/structure/B6566855.png)

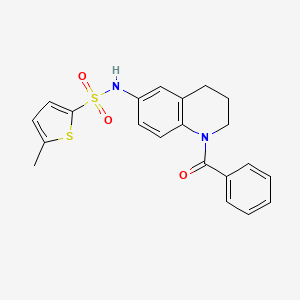

methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures often have a core structure and various functional groups attached to it. For example, a compound named “ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate” has a thiophene ring (a five-membered ring with one sulfur atom) and various functional groups such as an ethyl ester, an amino group, and a phenylcarbamoyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the core structure followed by the attachment of functional groups. For instance, a compound named “3-Carbamoyl-6-methyl-5-phenylcarbamoyl-2-thioxo-1,2,3,4-tetrahydropyridine-4-spirocyclohexane” was synthesized by the condensation of cyclohexylidenecyanothioacetamide with acetoacetanilide and piperidine .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The InChI and InChIKey can provide a standard way to encode the molecular structure in a text format .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, solubility, melting point, boiling point, and more .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The thiophene ring is bioisosteric replacement for the phenyl groups broadly present in active drugs and exists in many natural and synthetic pharmaceuticals .

Drug Discovery

Thiophene has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Synthesis of Novel Thiophene Derivatives

A series of novel Ethyl 2-(2-chloroacetamido)-4-methyl-5-(arylcarbamoyl)thiophene-3-carboxylate derivatives have been synthesized starting from various ethyl 2-amino-5-methyl-4-(arylcarbamoyl)thiophene-3-carboxylate . This synthesis of substituted 2-amino thiophenes is attractive to chemical researchers as they are important intermediates in organic synthesis .

Agrochemicals

2-amino thiophenes are frequently used as the scaffold motif of a variety of agrochemicals . They have wide utility and several methods have been reported in the literature for the preparation of these materials .

Dyes

Thiophene derivatives are also used in the synthesis of dyes . The most convenient method for preparing thiophenes with a high degree of functionality is by the Gewald’s method .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-11-8-9-12(18(24)25-2)10-14(11)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h3-10H,20H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHYKLKVNVUUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6566781.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6566796.png)

![N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide](/img/structure/B6566803.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6566806.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B6566809.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6566816.png)

![methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566822.png)

![methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566826.png)

![methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566834.png)

![methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566840.png)

![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)

![methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566846.png)

![methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566863.png)